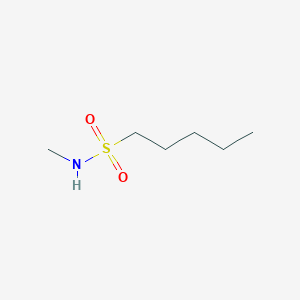N-methylpentane-1-sulfonamide
CAS No.:
Cat. No.: VC17646051
Molecular Formula: C6H15NO2S
Molecular Weight: 165.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H15NO2S |
|---|---|
| Molecular Weight | 165.26 g/mol |
| IUPAC Name | N-methylpentane-1-sulfonamide |
| Standard InChI | InChI=1S/C6H15NO2S/c1-3-4-5-6-10(8,9)7-2/h7H,3-6H2,1-2H3 |
| Standard InChI Key | QTWCGJLLMDHYTN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCS(=O)(=O)NC |
Introduction
Chemical Identity and Basic Properties
N-Methylpentane-1-sulfonamide belongs to the organosulfonamide class, featuring a sulfonamide functional group (-SO₂NH-) linked to a perfluorinated pentane chain. Its molecular formula, C₆H₄F₁₁NO₂S, reflects the substitution pattern: 11 fluorine atoms distributed across the pentane backbone, with a methyl group attached to the sulfonamide nitrogen .
Physicochemical Characteristics
Key properties derived from experimental data include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 363.149 g/mol | |
| Density | 1.668 g/cm³ | |
| Boiling Point | 176.9°C at 760 mmHg | |
| Flash Point | 60.8°C | |
| LogP (Partition Coefficient) | 4.068 | |
| Refractive Index | 1.323 | |
| Exact Mass | 362.979 g/mol |
The high density and refractive index arise from the electron-withdrawing fluorine atoms, which increase molecular packing efficiency. The LogP value indicates moderate lipophilicity, balancing between fluorocarbon hydrophobicity and sulfonamide polarity .
Synthesis and Manufacturing
Synthetic Routes
While no direct synthesis protocol for N-methylpentane-1-sulfonamide is documented in the provided sources, analogous methods for simpler sulfonamides offer insights. For example, N-methyl methanesulfonamide (CAS 1184-85-6) is synthesized via nucleophilic substitution between methylamine and methanesulfonyl chloride in ethanol :
Extending this approach, pentane-1-sulfonyl chloride could react with methylamine under similar conditions. The reaction likely proceeds at 0–20°C over 16 hours, with ethanol as the solvent . Post-synthesis purification would involve distillation and chromatography to isolate the product from byproducts like unreacted starting materials or HCl.
Challenges in Fluorination
Introducing 11 fluorine atoms into the pentane chain necessitates specialized fluorination techniques, such as electrochemical fluorination (ECF) or direct fluorination with elemental fluorine (F₂). These methods require stringent safety measures due to F₂’s extreme reactivity and toxicity .
Structural and Computational Insights
Molecular Geometry
The compound’s structure (Figure 1) features a fully fluorinated pentane chain (C1–C5) and a sulfonamide group at C1. Fluorine atoms adopt a staggered conformation around each carbon, minimizing steric hindrance. The sulfonamide group’s tetrahedral geometry around sulfur contributes to its polarity, with bond lengths and angles consistent with typical sulfonamides .
Future Research Directions
-
Synthesis Optimization: Developing scalable, safer fluorination methods to replace ECF.
-
Biological Screening: Testing against Gram-positive and Gram-negative pathogens to validate antimicrobial hypotheses.
-
Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicological effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume